4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC15579685
Molecular Formula: C21H18N2OS
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2OS |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 4-(3,4-dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C21H18N2OS/c1-13-9-10-17(11-14(13)2)24-20-19-18(16-7-5-4-6-8-16)15(3)25-21(19)23-12-22-20/h4-12H,1-3H3 |
| Standard InChI Key | NUTOEKINQSMHQE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)OC2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4)C |
Introduction
4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines. This compound features a thieno ring fused with a pyrimidine structure, further substituted with a phenyl group and a dimethylphenoxy moiety. Its unique structural characteristics contribute to its potential applications in medicinal chemistry, particularly due to its potential biological activities.
Structural Features and Classification
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Chemical Structure: The compound consists of a thieno[2,3-d]pyrimidine core, with a phenyl group at the 5 position, a methyl group at the 6 position, and a 3,4-dimethylphenoxy group at the 4 position.
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Classification: It is classified as an organonitrogen heterocyclic compound due to its cyclic structure containing nitrogen atoms along with other elements.
Synthesis Methods
The synthesis of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step synthetic routes. Common methods include:
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Starting Materials: Thieno[2,3-d]pyrimidine derivatives are often used as starting materials.
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Reaction Conditions: The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Characterization Techniques
Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound. These methods provide detailed information about the molecular structure and purity of the compound.
Potential Applications and Biological Activities
Compounds similar to 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine exhibit various biological activities. Research studies investigating its pharmacodynamics and pharmacokinetics can provide valuable data regarding its efficacy and safety profiles.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Methylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine | Similar thieno core with a methyl-substituted phenoxy | Potentially different biological activity due to substitution pattern |
| 4-(Phenoxy)-6-methyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine | Chlorinated phenyl group instead of dimethyl | Increased lipophilicity and potential bioactivity |
| 6-Methyl-5-(naphthalen-1-yl)thieno[2,3-d]pyrimidine | Naphthalene substituent | Enhanced aromaticity may influence interaction with biological targets |
These compounds highlight the structural diversity within this class of molecules while underscoring the unique characteristics of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine that may contribute to its distinct biological profile.
Research Findings and Future Directions
Research on compounds like 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is ongoing, with a focus on understanding their biological activities and potential applications in medicinal chemistry. Future studies should aim to elucidate the pharmacological properties of this compound and explore its therapeutic potential.
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